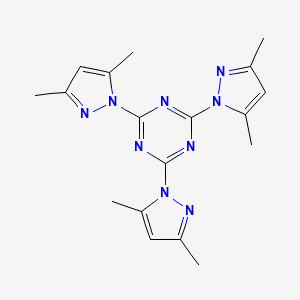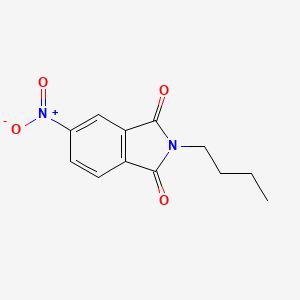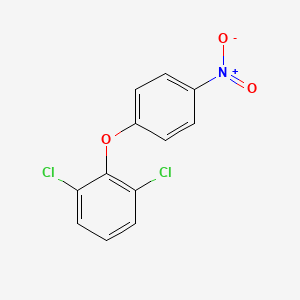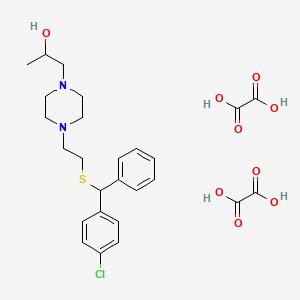
2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine
Übersicht
Beschreibung
2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine (also known as TMT) is a heterocyclic compound that has been widely used in scientific research. TMT is a nitrogen-containing compound that has three pyrazolyl groups and three triazine rings. It has been used in various fields of research, including material science, chemistry, and biology.
Wissenschaftliche Forschungsanwendungen
Ligand Behavior in Complexes
2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine exhibits significant behavior as a ligand in various metal complexes. A study demonstrated its role in the formation of allylpalladium(II) complexes where it partially hydrolyzed during the reaction, contributing to the creation of derivatives with varying isomer forms and demonstrating a unique allyl rotation process (Guerrero et al., 2004).
Synthesis Under Microwave Irradiation
Research indicates that N2,N4,N6-Tris(1H-pyrazolyl)-1,3,5-triazine-2,4,6-triamines, related to 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine, can be synthesized under microwave irradiation in solvent-free conditions. This methodology facilitates the preparation of polymer-supported triazines, highlighting potential applications in supramolecular combinatorial synthesis (Díaz‐Ortiz et al., 2005).
Molecular Structure Investigations
A study focused on the molecular structure investigations of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. This research provides insights into the molecular packing, dominant intermolecular interactions, and electronic properties of compounds related to 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine (Shawish et al., 2021).
Fluxionality in Rhenium(I) Carbonyl Complexes
The compound demonstrates fluxional behavior in rhenium(I) carbonyl complexes. This research explored the dynamics of ligand bonding modes and provided activation energies for these fluxional processes, highlighting the compound's role in creating structurally dynamic complexes (Gelling et al., 1996).
Interaction Studies in Copper and Zinc Complexes
A 2010 study investigated the simultaneous presence of C-H/π and anion-π interactions in copper and zinc coordination complexes containing 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine. This research contributes to understanding the interplay between different types of molecular interactions in such complexes (Quiñonero et al., 2010).
Solid State Structure Analysis
The solid-state structure of 2,4,6-tris(1H–pyrazol-1-yl)-1,3,5-triazine, a related compound, has been analyzed to understand its molecular arrangement and hydrogen bonding patterns. This information is crucial for designing materials with specific properties (Alkorta et al., 2018).
Antimicrobial Activity of Zinc(II) Pincer Complexes
Studies have explored the synthesis and biological activity of zinc(II) pincer complexes with 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine, revealing their potential as effective antibacterial and antifungal agents (Soliman et al., 2020).
Eigenschaften
IUPAC Name |
2,4,6-tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N9/c1-10-7-13(4)25(22-10)16-19-17(26-14(5)8-11(2)23-26)21-18(20-16)27-15(6)9-12(3)24-27/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBHCVCPUCYWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)N3C(=CC(=N3)C)C)N4C(=CC(=N4)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327599 | |
| Record name | 2,4,6-tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine | |
CAS RN |
154403-27-7 | |
| Record name | 2,4,6-tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















